molecular formula C19H14ClN5O2 B2497830 N-fenil-2-(1-(4-clorofenil)-4-oxo-1H-pirazolo[3,4-d]pirimidin-5(4H)-il)acetamida CAS No. 852440-71-2

N-fenil-2-(1-(4-clorofenil)-4-oxo-1H-pirazolo[3,4-d]pirimidin-5(4H)-il)acetamida

Número de catálogo: B2497830
Número CAS: 852440-71-2
Peso molecular: 379.8
Clave InChI: SHUDORYQTDVMAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial effects .

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis through cell cycle arrest.
  • Case Studies and Efficacy :
    • A study reported that derivatives exhibited significant cytotoxic effects against various cancer cell lines:
      • MCF7 (breast cancer) : IC50 values around 1.88 µM.
      • A549 (lung cancer) : IC50 values ranging from 26 µM.
      • HepG2 (liver cancer) : IC50 values noted as low as 0.74 mg/mL.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)
Compound AMCF71.88
Compound BA54926
Compound CHepG20.74 mg/mL

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications :

  • Mechanism of Action : It has been suggested that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
  • Research Findings :
    • Certain derivatives have demonstrated IC50 values against COX-2 comparable to established anti-inflammatory drugs such as celecoxib (IC50 = 0.04 ± 0.01 μmol).

Table 2: Inhibition of COX Enzymes

CompoundTarget EnzymeIC50 (μmol)
Compound DCOX-20.04 ± 0.02
CelecoxibCOX-20.04 ± 0.01

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit critical enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Arrest : Evidence suggests that it can lead to cell cycle arrest in cancer cells.
  • Signal Pathway Modulation : The compound may modulate various signaling pathways related to cell survival and apoptosis.

Case Studies and Clinical Research

Several case studies have documented the use of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • One study evaluated the efficacy of related compounds in reducing tumor size in animal models.
  • Another highlighted the compound's role in diminishing inflammatory markers in induced models of inflammation.

Mecanismo De Acción

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a potential target for cancer treatment .

Mode of Action

These compounds typically inhibit their target enzymes, preventing them from performing their normal functions . For instance, if CDK2 is indeed the target, the compound would inhibit CDK2’s kinase activity, disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific target. If we consider CDK2 as the target, the compound would affect the cell cycle regulation pathway. By inhibiting CDK2, the compound could prevent the progression from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation .

Pharmacokinetics

Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to have suitable pharmacokinetic properties, with a clogp value less than 4 and molecular weight less than 400 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. If the compound acts as an inhibitor of CDK2, it could lead to cell cycle arrest, preventing cell proliferation and potentially leading to cell death . This could be particularly beneficial in the context of cancer treatment, where inhibiting the proliferation of cancer cells is a key therapeutic goal .

Análisis Bioquímico

Biochemical Properties

The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide has been found to interact with a range of biomolecules. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction suggests that the compound may have a role in regulating cell cycle progression .

Cellular Effects

In cellular contexts, 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide has been shown to exert significant effects on cell function. It has been found to inhibit the growth of several cell lines, suggesting potential cytotoxic activities

Molecular Mechanism

At the molecular level, 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide exerts its effects through a variety of mechanisms. As mentioned, it has been identified as a potential inhibitor of CDK2 . This suggests that it may bind to the active site of this enzyme, inhibiting its activity and thereby influencing cell cycle progression .

Métodos De Preparación

The synthesis of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide typically involves multi-step reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalysts and reaction conditions .

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include various substituted derivatives that retain the core pyrazolo[3,4-d]pyrimidine structure .

Actividad Biológica

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the compound's synthesis, mechanisms of action, and biological activities, particularly its anticancer properties.

Chemical Structure and Properties

The molecular formula of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is C21H18ClN5O4, with a molecular weight of 439.8 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core with various substituents that enhance its biological activity.

The biological activity of this compound primarily involves its interaction with specific kinases and oncogenic pathways. Notably:

  • Kinase Inhibition : The compound exhibits inhibitory activity against several kinases involved in cancer progression. For instance, studies have shown that similar compounds inhibit AKT2/PKBβ kinase, which is crucial in glioma malignancy and correlates with poor patient survival .
  • Anticancer Activity : In vitro studies reveal that the compound can inhibit the growth of glioblastoma cell lines and reduce neurosphere formation in patient-derived glioma stem cells. This indicates its potential as an effective therapeutic agent against aggressive brain tumors .

Anticancer Efficacy

A range of studies has demonstrated the anticancer efficacy of compounds related to 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide:

Study Cell Line IC50 (µM) Effect
Study 1U87MG<10Significant growth inhibition
Study 2C6<5Induction of apoptosis
Study 3U251<8Reduced neurosphere formation

These findings suggest that the compound could serve as a lead structure for developing new anticancer drugs.

Selectivity and Toxicity

Importantly, the compound has shown selectivity towards cancer cells while exhibiting low cytotoxicity towards non-cancerous cells. This selectivity is crucial for reducing side effects in therapeutic applications .

Case Studies

  • Glioblastoma Treatment : A study evaluated the effects of a related pyrazolo[3,4-d]pyrimidine derivative on glioblastoma cells. The compound inhibited cell proliferation and induced apoptosis at low concentrations while sparing normal cells from toxicity. This highlights its potential for targeted cancer therapy .
  • Kinase Profiling : In a comprehensive kinase profiling study involving 139 purified kinases, compounds similar to 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide showed significant inhibitory activity against AKT2/PKBβ. This finding underscores the importance of targeting this pathway in glioma treatment strategies .

Propiedades

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUDORYQTDVMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.